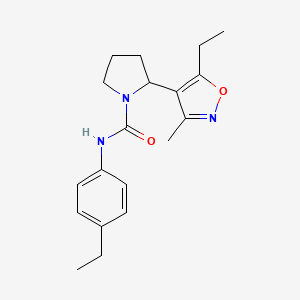
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(4-ethylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(4-ethylphenyl)-1-pyrrolidinecarboxamide, commonly known as EMIP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EMIP belongs to the class of isoxazole-containing compounds and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The mechanism of action of EMIP involves its interaction with various molecular targets in the body. EMIP has been shown to modulate the activity of opioid receptors, which are involved in the regulation of pain perception. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Moreover, EMIP increases the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EMIP has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EMIP also inhibits the release of substance P, which is involved in the transmission of pain signals. Additionally, EMIP increases the activity of GABA receptors, which results in the reduction of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMIP has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, which makes it suitable for in vitro and in vivo studies. EMIP is also stable under physiological conditions and can be easily synthesized using standard organic chemistry techniques. However, EMIP has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability. Moreover, EMIP has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on EMIP. One potential area of study is the development of EMIP analogs with improved pharmacological properties. Another area of research is the investigation of the potential neuroprotective effects of EMIP in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, the combination of EMIP with other therapeutic agents could enhance its therapeutic efficacy and reduce the potential side effects. Overall, the research on EMIP has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, EMIP is a promising chemical compound that exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The synthesis of EMIP involves the reaction of 5-ethyl-3-methyl-4-isoxazolecarboxylic acid with 4-ethylphenylhydrazine hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. EMIP has been extensively studied for its potential therapeutic applications, and its mechanism of action involves its interaction with various molecular targets in the body. EMIP has several advantages for lab experiments, but its potential therapeutic applications are limited by its solubility and lack of clinical trials. Future research on EMIP could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of EMIP involves the reaction of 5-ethyl-3-methyl-4-isoxazolecarboxylic acid with 4-ethylphenylhydrazine hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of N,N-diisopropylethylamine. The reaction results in the formation of EMIP, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
EMIP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. EMIP has also been found to possess analgesic properties by modulating the activity of opioid receptors and inhibiting the release of substance P. Additionally, EMIP has been shown to exert anticonvulsant effects by reducing the excitability of neurons and increasing the activity of GABA receptors.
Propiedades
IUPAC Name |
2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-14-8-10-15(11-9-14)20-19(23)22-12-6-7-16(22)18-13(3)21-24-17(18)5-2/h8-11,16H,4-7,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPWNPPRWSDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCC2C3=C(ON=C3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B6078892.png)
![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)
![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)

